

2-Isopropyl-6-methyl-4-pyrimidinol chemical structure

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Compound of Interest

Compound Name: 2-Isopropyl-6-methyl-4-pyrimidone

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An In-Depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-6-methyl-4-pyrimidinol, a heterocyclic organic compound of significant interest in agrochemical, pharmaceutical, and environmental sciences. The document delineates its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. A core focus is placed on its biological significance as a primary metabolite of the organophosphate insecticide diazinon and its role as a versatile intermediate in the synthesis of other bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering field-proven insights and detailed protocols.

Chemical Identity and Molecular Structure

2-Isopropyl-6-methyl-4-pyrimidinol is a substituted pyrimidine, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. Its structure is characterized by an isopropyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position.

IUPAC Name: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol^{[1][2]}

CAS Number: 2814-20-2^{[3][4][5][6][7]}

Molecular Formula: C₈H₁₂N₂O[3][4][5][6]

Synonyms: 2-Isopropyl-4-methyl-6-hydroxypyrimidine, **2-Isopropyl-6-methyl-4-pyrimidone**, IMHP, G 27550[6][7][8]

An important structural characteristic of this compound is its existence in tautomeric forms: the pyrimidinol form (enol) and the pyrimidone form (keto). This equilibrium is a critical consideration in its reactivity and biological interactions.[6][9][10]

Caption: Tautomeric equilibrium of the subject compound.

Molecular Descriptors

Descriptor	Value	Source
Molecular Weight	152.19 g/mol	[3][4][5][6]
Exact Mass	152.094963011 Da	[3][9]
InChI String	1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)	[1][11]
Canonical SMILES	CC1=CC(=NC(=N1)C(C)C)O	[1]

Physicochemical Properties

The compound is typically a white to beige crystalline solid, often appearing as fine needles.[3][6][7] Its physical and chemical properties are crucial for its handling, storage, and application in various experimental settings.

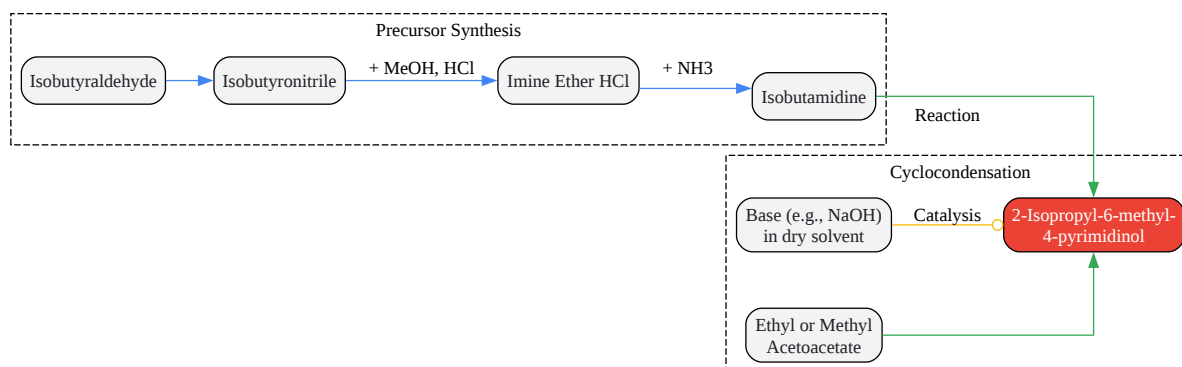
Property	Value	Source(s)
Appearance	White to off-white/beige crystalline solid/needles	[3][6][7][10]
Melting Point	172-175 °C	[4][5][7][11][12]
Boiling Point	~244.3 - 274.67 °C (estimate)	[4][6][7]
Solubility	Slightly soluble in DMSO and Methanol; Insoluble in water	[4][7][12]
Density	~1.1 g/cm ³ (estimate)	[6][12]
pKa	9.74 ± 0.50 (Predicted)	[3][7][12]
Vapor Pressure	0.0655 mmHg at 25°C	[3][6]
XLogP3	0.50 - 0.7	[6][9]

Synthesis and Manufacturing

2-Isopropyl-6-methyl-4-pyrimidinol is produced exclusively through synthetic routes, as it has no known natural sources.[3] The primary industrial synthesis involves the cyclocondensation of an amidine with a β -ketoester.

A common laboratory and industrial preparation method involves the reaction of isobutamidine with ethyl acetoacetate or methyl acetoacetate.[6][13] The isobutamidine is typically prepared from isobutyraldehyde or isobutyronitrile.[6][7] The causality behind this choice lies in the high reactivity of the amidine functional group with the carbonyl groups of the β -ketoester, leading to an efficient ring-closure reaction to form the stable pyrimidine core.

A patented improvement on this process emphasizes running the reaction in a dry, non-aqueous medium, such as an aliphatic hydrocarbon solvent (e.g., heptane), while azeotropically distilling off the water formed during the reaction.[13] This self-validating system drives the equilibrium towards the product, resulting in higher yields (up to 96-97%) by preventing the reverse hydrolysis reaction.[13]



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Caption: Generalized synthetic workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

Biological Significance and Environmental Fate

The primary relevance of 2-Isopropyl-6-methyl-4-pyrimidinol in biological and environmental contexts is its role as a major metabolite of the widely used organophosphate insecticide, diazinon.^{[3][6][9][10]}

Metabolism of Diazinon

Diazinon is metabolically activated in organisms to its more toxic oxygen analog, diazoxon. Both diazinon and diazoxon are subsequently hydrolyzed, cleaving the ester bond and yielding 2-Isopropyl-6-methyl-4-pyrimidinol as the primary pyrimidine-containing product.^{[6][9][10]} This detoxification pathway is a critical step in the clearance of diazinon from the body. Consequently, the presence of this pyrimidinol in urine is a reliable biomarker for assessing exposure to diazinon in the general population.^{[3][7][10][11]}

Environmental Transformation

In the environment, particularly in soil and water, diazinon undergoes abiotic and biotic degradation. A key transformation pathway is the hydrolysis of the phosphate ester linkage, which releases 2-Isopropyl-6-methyl-4-pyrimidinol into the environment.[9] Studies have shown that this hydrolysis product can be extracted from soil treated with diazinon.[3][9] The rate of this degradation is influenced by microbial activity; greater amounts of the hydrolysis product were recovered from fumigated soil where microbial action was reduced, indicating that hydrolysis is a significant abiotic degradation route.[3][9]

Applications in Research and Industry

Beyond its role as a metabolite, 2-Isopropyl-6-methyl-4-pyrimidinol serves two key functions in scientific and industrial settings.

Synthetic Intermediate

It is a valuable building block in organic synthesis. It serves as a precursor for:

- **Pesticide Synthesis:** It is an intermediate in the manufacturing of the organophosphate insecticides diazinon and its oxon analog, diazoxon.[3][7][12][14]
- **Pharmaceuticals:** It is used in the synthesis of various benzophenone derivatives that have demonstrated antifungal and antibacterial activities.[3][7][10][12][14]

Analytical Reference Material

Due to its importance as a biomarker and environmental degradant, high-purity 2-Isopropyl-6-methyl-4-pyrimidinol is manufactured and sold as a certified reference material (CRM).[5][15][16] These standards are essential for:

- **Environmental Monitoring:** Accurately quantifying diazinon degradation in soil and water samples.[16]
- **Food Safety:** Detecting pesticide residues in food products to ensure compliance with regulatory limits.[16][17]
- **Toxicology and Exposure Studies:** Calibrating analytical instruments for the precise measurement of the metabolite in biological samples like urine.[11][18]

Analytical Methodologies

The detection and quantification of 2-Isopropyl-6-methyl-4-pyrimidinol are critical for both environmental and toxicological assessments. A robust analytical workflow is required for accurate measurements, often in complex matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A foundational step for isolating the compound from aqueous samples (e.g., water, urine) is LLE. The choice of solvent and pH is critical for efficient extraction.

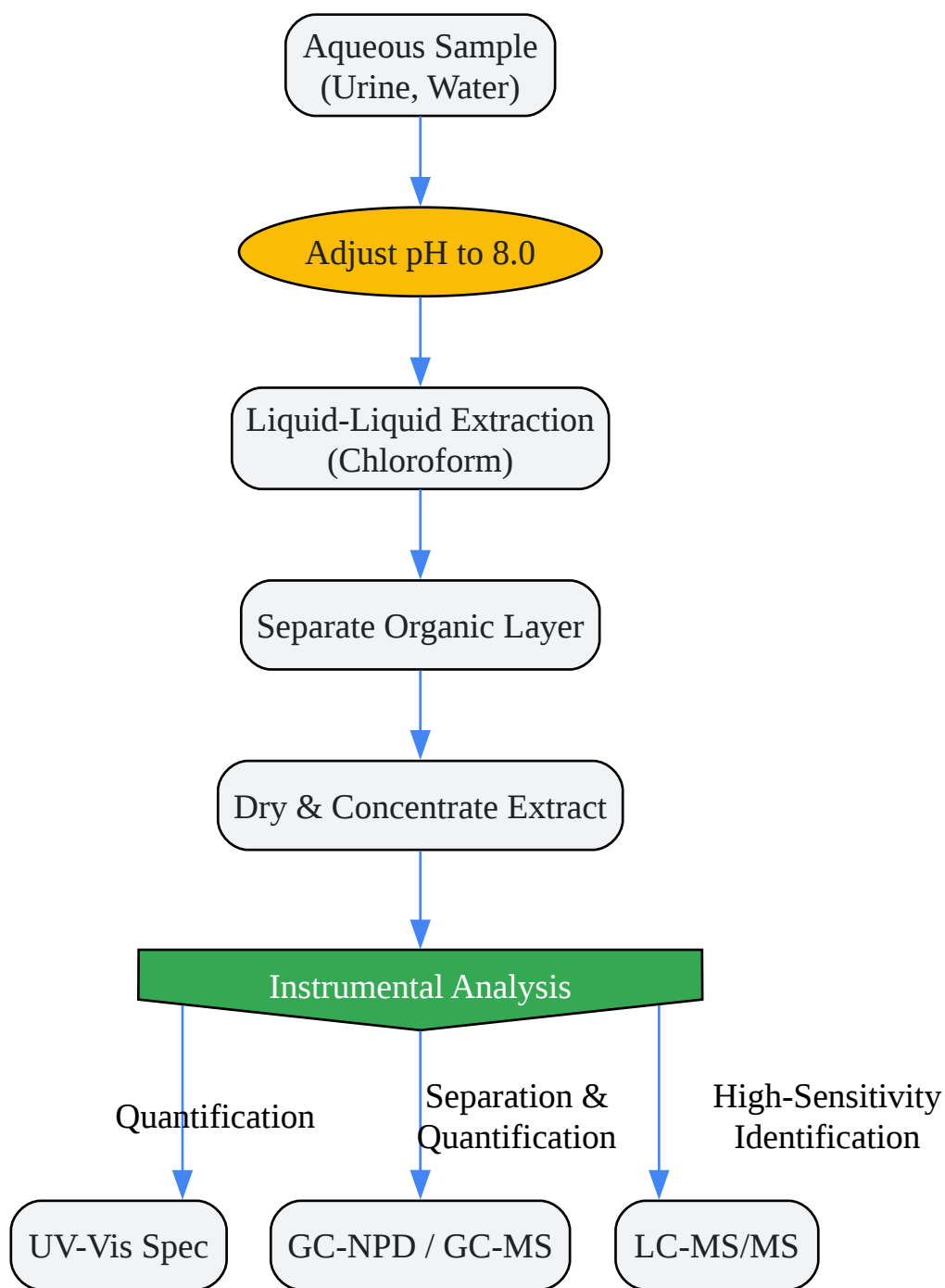
- Protocol: LLE for Aqueous Samples
 - Sample Acidification: Adjust the pH of the aqueous sample to 8.0 using a suitable acid (e.g., HCl).[13] This protonates the pyrimidinol, increasing its affinity for the organic phase.
 - Solvent Addition: Add an equal volume of an appropriate organic solvent. Chloroform has been identified as a highly efficient solvent for this purpose.[9]
 - Extraction: Vigorously mix the two phases for 2-5 minutes to facilitate the transfer of the analyte into the organic layer.
 - Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be employed.
 - Collection: Carefully collect the organic (bottom) layer containing the analyte.
 - Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen to the desired volume for analysis.

Instrumental Analysis

Several techniques are employed for the analysis of the extracted compound.

- UV-Vis Spectrophotometry: A straightforward method for quantification, particularly for purified samples. The compound can be purified via sublimation by heating at 115°C for 10 minutes, with reported recoveries of over 99%.[6][9]

- Gas Chromatography (GC): A powerful technique for separating and quantifying the analyte. For GC analysis, derivatization may be necessary to improve volatility and chromatographic performance.^[9] Using a nitrogen-specific detector (NPD) or an electrolytic conduction detector enhances selectivity and sensitivity, which is crucial for analyzing trace levels in biological samples like urine.^{[6][9]}
- Mass Spectrometry (MS): Often coupled with GC (GC-MS) or liquid chromatography (LC-MS), MS provides definitive identification and highly sensitive quantification. High-quality tandem mass spectrometry (MS/MS) data for 2-Isopropyl-6-methyl-4-pyrimidinol are available in public databases, facilitating its identification.^{[1][19]}



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Caption: Standard analytical workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

Safety and Handling

According to safety data, 2-Isopropyl-6-methyl-4-pyrimidinol is classified as an irritant.[4][6][7]

- Hazards: Irritating to the eyes, respiratory system, and skin.[4][7]
- Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be done in a well-ventilated area or a fume hood.[6][7]
- Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[3][7][12]

Limited information is available regarding its long-term toxicity or carcinogenicity.[3]

Conclusion

2-Isopropyl-6-methyl-4-pyrimidinol is a molecule with multifaceted importance. Its chemical structure, featuring a substituted pyrimidine ring, allows for its use as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. From a toxicological and environmental standpoint, it is a critical biomarker for human exposure to the pesticide diazinon and a key product of its environmental degradation. The well-established analytical methods for its detection underscore its significance in regulatory compliance and safety monitoring. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical details to work with and understand this compound effectively.

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